Isoxazolidin-4-ol hydrochloride Isoxazolidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 82409-18-5
VCID: VC3742462
InChI: InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H
SMILES: C1C(CON1)O.Cl
Molecular Formula: C3H8ClNO2
Molecular Weight: 125.55 g/mol

Isoxazolidin-4-ol hydrochloride

CAS No.: 82409-18-5

Cat. No.: VC3742462

Molecular Formula: C3H8ClNO2

Molecular Weight: 125.55 g/mol

* For research use only. Not for human or veterinary use.

Isoxazolidin-4-ol hydrochloride - 82409-18-5

Specification

CAS No. 82409-18-5
Molecular Formula C3H8ClNO2
Molecular Weight 125.55 g/mol
IUPAC Name 1,2-oxazolidin-4-ol;hydrochloride
Standard InChI InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H
Standard InChI Key LLCWGQYEQKYRDO-UHFFFAOYSA-N
SMILES C1C(CON1)O.Cl
Canonical SMILES C1C(CON1)O.Cl

Introduction

Chemical Properties and Structure

Basic Chemical Information

Isoxazolidin-4-ol hydrochloride has a relatively simple structure but offers significant synthetic utility. The following table summarizes the key chemical properties of both stereoisomers:

Property(R)-Isoxazolidin-4-ol Hydrochloride(S)-Isoxazolidin-4-ol Hydrochloride
CAS Number338464-48-5338464-55-4
Molecular FormulaC₃H₈ClNO₂C₃H₈ClNO₂
Molecular Weight125.55 g/mol125.55 g/mol
MDL NumberMFCD20483792MFCD20483793
IUPAC Name(4R)-1,2-oxazolidin-4-ol;hydrochloride(S)-isoxazolidin-4-ol hydrochloride
SMILES NotationC1C(CON1)O.ClO[C@H]1CNOC1.[H]Cl

The compound features a five-membered ring containing nitrogen and oxygen atoms, with a hydroxyl group at the C-4 position . The hydrochloride salt formation occurs at the nitrogen atom, enhancing the compound's stability and water solubility. This improved solubility profile is particularly advantageous for applications in biological studies and pharmaceutical formulations.

Stereochemistry

The stereochemistry at the C-4 position, where the hydroxyl group is attached, creates two distinct stereoisomers: the (R) and (S) configurations . These stereoisomers differ in their three-dimensional arrangement, which can significantly impact their biological activity and synthetic utility. The stereoselective synthesis of each isomer has been an important focus in research, as controlling stereochemistry is crucial for many pharmaceutical applications.

The ability to selectively produce either the (R) or (S) isomer allows for targeted synthesis of compounds with specific configurations, which is essential when developing potential drug candidates or other biologically active molecules. Recent synthetic approaches have made significant progress in achieving high stereoselectivity for both isomers .

Synthesis Methods

Hydroboration-Oxidation Approach

One of the most effective approaches for synthesizing isoxazolidin-4-ols employs a hydroboration-oxidation reaction of 4,5-unsubstituted 2,3-dihydroisoxazoles with basic hydrogen peroxide . This method has demonstrated high regioselectivity and stereoselectivity, particularly for producing compounds with trans stereochemistry relative to the substituent at the C-3 position.

The procedure typically involves:

  • Addition of BH₃·THF complex at 0°C to a solution of the appropriate 2,3-dihydroisoxazole

  • Stirring the reaction at room temperature for 12 hours

  • Careful addition of 10% aqueous NaOH and 35% aqueous H₂O₂ at 0°C

  • Continued stirring for 3 hours at 0°C followed by extraction and purification

This method is notable for its high yield, with reported yields of up to 92% for certain derivatives . The regioselectivity is attributed to electronic effects, as the endocyclic oxygen atom donates electrons to the C=C double bond, creating a negative partial charge at the C-4 position that directs the hydroboration reaction .

Stereochemical Control and Configuration Inversion

For applications requiring specific stereochemical outcomes, researchers have developed methods to control and manipulate the stereochemistry of isoxazolidin-4-ols. One notable approach involves a sequential oxidation/reduction route for the inversion of the C-3/4-trans relative configuration of the isoxazolidine ring .

This strategy employs:

  • Dess-Martin periodinane for oxidation of trans-isoxazolidin-4-ols to corresponding ketones (isoxazolidin-4-ones)

  • Subsequent reduction using L-selectride to achieve C-3/4-cis configuration with excellent selectivity

The oxidation reaction typically requires 2 equivalents of Dess-Martin periodinane in anhydrous dichloromethane at 0°C, yielding the desired isoxazolidin-4-ones in moderate yields (64-68%) . Although the ketone intermediates can be isolated in pure form, they tend to decompose gradually over time, even when stored at lower temperatures, highlighting the importance of proceeding quickly to the reduction step .

Alternative Synthetic Route

An alternative synthetic pathway involves the reductive cleavage of benzoylated isoxazolidines. This approach utilizes:

  • Conversion of 2,3-dihydroisoxazoles to isoxazolidine-4,5-diols using potassium osmate/N-methylmorpholine N-oxide

  • Benzoylation with benzoyl chloride/pyridine in the presence of DMAP

  • Treatment with Et₃SiH and TMSOTf in anhydrous CH₂Cl₂

  • Debenzoylation with K₂CO₃ in aqueous methanol

This method has produced isoxazolidin-4-ols in good yields (74-80% for the reductive cleavage step and 87-88% for the debenzoylation step) , making it a viable alternative when specific starting materials are more readily available.

Applications and Significance

Pharmaceutical Applications

Isoxazolidin-4-ol hydrochloride and its derivatives have attracted significant interest in pharmaceutical research due to their structural resemblance to 3-hydroxypyrrolidines, which are known pharmacophores in many bioactive compounds . The five-membered ring containing both nitrogen and oxygen atoms provides a unique spatial arrangement that can interact with various biological targets.

The hydroxyl group at the C-4 position serves as an important functional handle for further modifications, allowing medicinal chemists to:

  • Create hydrogen bonding interactions with biological targets

  • Conjugate with other functional groups to modify pharmacological properties

  • Adjust solubility profiles and metabolic stability

  • Generate prodrugs with improved bioavailability

These characteristics make isoxazolidin-4-ol derivatives valuable scaffolds in drug discovery programs targeting various therapeutic areas.

Role as Building Blocks in Organic Synthesis

Beyond their direct pharmaceutical applications, isoxazolidin-4-ol hydrochloride stereoisomers serve as versatile building blocks in the synthesis of more complex molecules. Their value stems from:

  • The presence of multiple functional groups that can be selectively modified

  • The rigid five-membered ring structure that provides conformational constraint

  • The potential for stereoselective reactions at multiple positions

  • The ability to undergo ring-opening reactions to access acyclic derivatives

These properties make isoxazolidin-4-ols important intermediates in the synthesis of natural products, peptidomimetics, and other specialized organic compounds with potential biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator